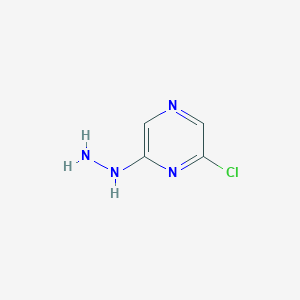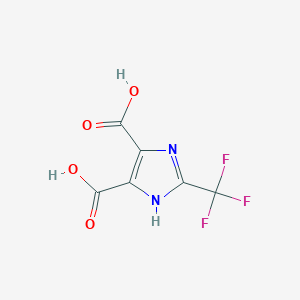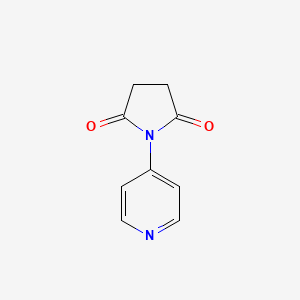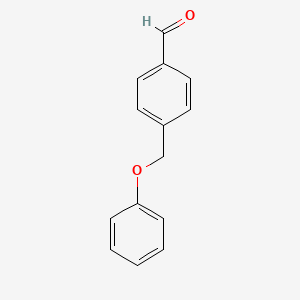
4-(Phenoxymethyl)benzaldehyde
Descripción general
Descripción
4-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the para position. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Mecanismo De Acción
Target of Action
4-(Phenoxymethyl)benzaldehyde is an organic compound used as a starting material for organic synthesis . It serves as an important intermediate for the synthesis of other compounds, such as 4-phenoxymethylbenzyl alcohol and 4-phenoxymethylbenzoic acid . .
Biochemical Pathways
This compound can be synthesized through the reaction of 4-chloromethylbenzaldehyde and phenyl ether . This reaction replaces the chlorine atom with a phenoxy group to produce the target compound . .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as alcohols, ethers, and ketones, but is sparingly soluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the production of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, light-protected, and well-ventilated place, away from sources of ignition and oxidizing agents . In case of contact with the human body, it should be rinsed off with plenty of water. If ingested or inhaled, medical attention should be sought immediately .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Phenoxymethyl)benzaldehyde involves the oxidation of 4-(Phenoxymethyl)benzyl alcohol using Dess-Martin periodane in dichloromethane at room temperature. The reaction mixture is stirred for 30 minutes and then poured into a sodium hydroxide water solution. The organic layer is separated, washed with water, dried over sodium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate mixture .
Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 4-(Phenoxymethyl)benzoic acid.
Reduction: 4-(Phenoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Phenoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, dyes, and polymers
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.
4-Methylbenzaldehyde: Contains a methyl group instead of a phenoxymethyl group, affecting its reactivity and applications.
4-Hydroxybenzaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and alter its chemical behavior.
Uniqueness: 4-(Phenoxymethyl)benzaldehyde is unique due to the presence of the phenoxymethyl group, which provides additional sites for chemical modification and enhances its utility in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
4-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGXYDMVIJFOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477697 | |
| Record name | 4-(phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-70-7 | |
| Record name | 4-(phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(phenoxymethyl)benzaldehyde in the synthesis of triazolopyrimidines?
A1: this compound acts as an aldehyde source in a multicomponent reaction. [, ] It reacts with acetoacetamides and 5-amino-1,2,4-triazole to form the desired triazolopyrimidine ring system.
Q2: How does the reaction time compare between conventional heating and microwave irradiation for this synthesis?
A2: The research demonstrates that using microwave irradiation significantly reduces the reaction time compared to conventional heating methods. [, ] The synthesis of triazolopyrimidines with this compound was achieved within 20-30 minutes using microwave irradiation [], while conventional heating required 30-45 minutes []. This highlights the efficiency of microwave-assisted synthesis for this reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

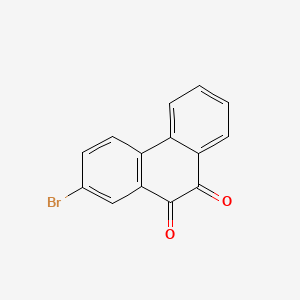

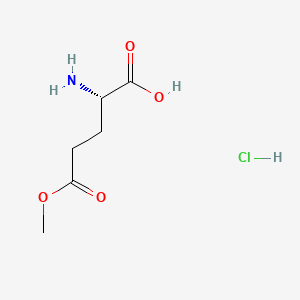
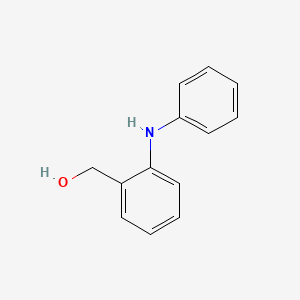
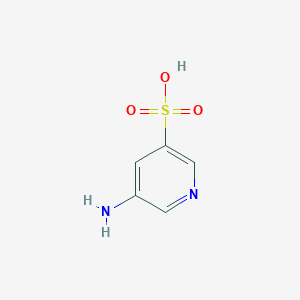

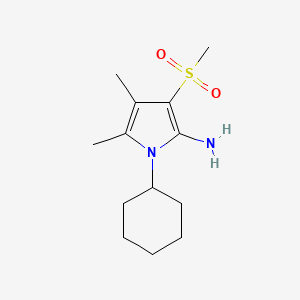
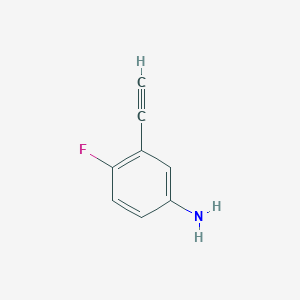

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
